molecular formula C22H27N3O B2466111 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide CAS No. 1448140-03-1

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide

Cat. No. B2466111
CAS RN: 1448140-03-1
M. Wt: 349.478
InChI Key: UKIQIUVWDXLQOU-CCEZHUSRSA-N
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Description

“N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide” is a chemical compound that is part of a class of compounds derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . It has potential for various applications due to its unique properties.


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed . Virtual screening based on molecular docking followed by molecular dynamics simulation and MM/GBSA calculations was used for selecting compounds for synthesis and an evaluation .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a cyclopentyl group attached to a tetrahydro-1H-indazol-3-yl group, which is further attached to a cinnamamide group . The InChI code for this compound is 1S/C12H19N3/c13-11-6-3-7-12-10 (11)8-14-15 (12)9-4-1-2-5-9/h8-9,11H,1-7,13H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The introduction of a substituent at position 7 of the bicycle is of particular interest, which proceeds as a tandem reaction during the formation of the pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.3 . The physical form of this compound is oil .

Scientific Research Applications

Safety And Hazards

This compound has several safety and hazard considerations. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for this compound could involve further optimization of its synthesis and evaluation of its potential as a SARS-CoV-2 Mpro inhibitor . The effectiveness of different approaches for protein–ligand binding affinity prediction was assessed on the basis of obtained experimental data . The best convergence was achieved when long molecular dynamics simulations of complexes from docking were carried out followed by calculations of free binding energies with the MM/GBSA method and explicit accounting of entropy .

properties

IUPAC Name

(E)-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c26-22(15-14-17-8-2-1-3-9-17)23-16-20-19-12-6-7-13-21(19)25(24-20)18-10-4-5-11-18/h1-3,8-9,14-15,18H,4-7,10-13,16H2,(H,23,26)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIQIUVWDXLQOU-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cinnamamide

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